

Ethionic Acid and Related Organosulfur Compounds: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethionic acid*

Cat. No.: *B12736765*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of **ethionic acid** and the closely related compound, ethanedisulfonic acid, as representatives of simple organosulfur compounds. Due to the limited publicly available data on **ethionic acid**, this guide leverages information on the better-characterized ethanedisulfonic acid to provide a substantive resource on the synthesis, properties, and applications of this class of molecules. The role of these compounds in pharmaceutical development, particularly the use of edisylate salts, is also detailed. This document is intended for researchers and professionals in chemistry and drug development, offering structured data, detailed experimental protocols, and visualizations of key chemical processes.

Introduction to Simple Organosulfur Compounds

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are a diverse class of molecules with significant roles in chemistry and biology.^[1] Their unique chemical reactivity, stability, and ability to form a variety of bioactive molecules make them crucial in medicinal chemistry.^{[1][2]} The incorporation of sulfur atoms into molecular frameworks can enhance properties such as lipophilicity, metabolic stability, and receptor affinity, leading to their use in a range of therapeutic agents including antibiotics, antivirals, and anticancer drugs.^[2] Simple aliphatic sulfonic acids, such as those discussed in this guide, represent fundamental structures within this class. While complex organosulfur compounds are abundant in nature,

small, synthetic molecules like **ethionic acid** and ethanedisulfonic acid serve as important building blocks and, in the case of the latter, as counter-ions in pharmaceutical formulations.

Ethionic Acid: Definition and Structure

Ethionic acid, with the IUPAC name 2-sulfooxyethanesulfonic acid, is an organosulfur compound containing both a sulfonic acid group and a sulfate group. Its chemical structure is characterized by an ethane backbone linking these two functional groups.

- Chemical Formula: $C_2H_6O_7S_2$
- IUPAC Name: 2-sulfooxyethanesulfonic acid
- CAS Number: 461-42-7

Detailed experimental data and applications for **ethionic acid** are not widely reported in scientific literature. To provide a more thorough technical overview of a closely related and structurally similar compound, this guide will focus significantly on ethanedisulfonic acid.

Ethanedisulfonic Acid: A Related Compound

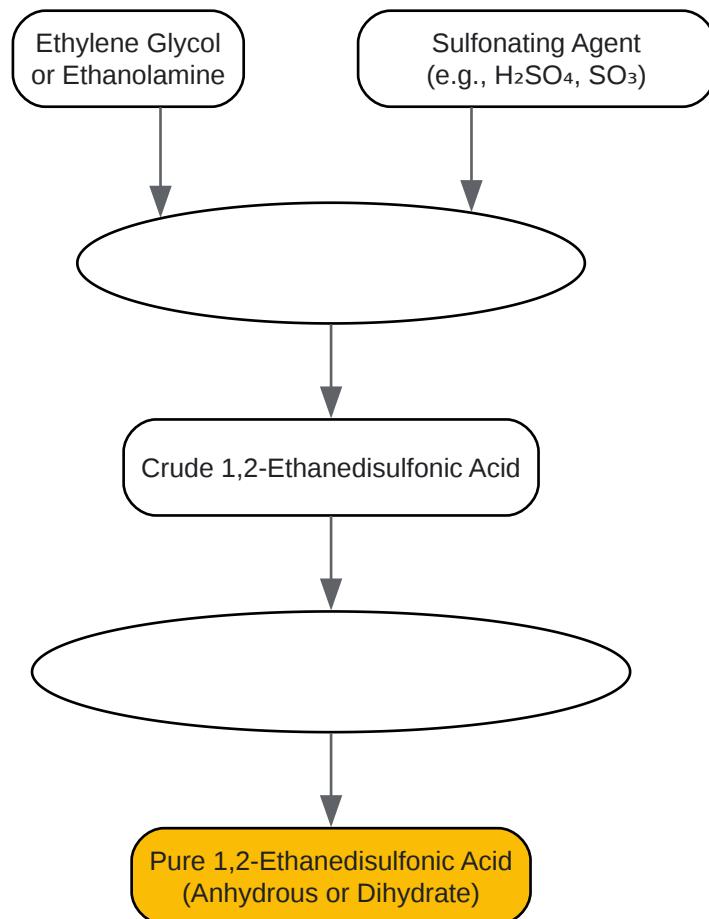
Ethanedisulfonic acid (ethane-1,2-disulfonic acid) is a strong, diprotic sulfonic acid. It consists of an ethane backbone with a sulfonic acid group attached to each carbon atom. It is a key compound for understanding the properties of small, aliphatic disulfonic acids and has established applications in pharmaceutical sciences.

- Chemical Formula: $C_2H_6O_6S_2$
- IUPAC Name: ethane-1,2-disulfonic acid
- CAS Number: 110-04-3

Chemical and Physical Properties

The properties of ethanedisulfonic acid are better documented than those of **ethionic acid**. The data is summarized below for clarity and comparison.

Table 1: Physicochemical Properties of Ethionic Acid and Ethanedisulfonic Acid


Property	Ethionic Acid	Ethanedisulfonic Acid	Reference(s)
Molecular Formula	$C_2H_6O_7S_2$	$C_2H_6O_6S_2$	PubChem
Molecular Weight	206.2 g/mol	190.20 g/mol	PubChem
CAS Number	461-42-7	110-04-3	PubChem
IUPAC Name	2-sulfooxyethanesulfonic acid	ethane-1,2-disulfonic acid	PubChem
Melting Point	Not Available	Anhydrous: 172-174°C; Dihydrate: 109-113°C	Smolecule, Benchchem
Acidity (pKa)	Not Available	pKa ₁ : -1.46, pKa ₂ : -2.06	Wikipedia
Appearance	Not Available	Crystals	Smolecule
Solubility	Not Available	Very soluble in dioxane; somewhat soluble in anhydrous ether	Smolecule

Synthesis and Experimental Protocols

Detailed synthesis protocols for **ethionic acid** are not readily available. However, methods for the preparation of the related compound, ethanedisulfonic acid, have been described. These methods illustrate general strategies for the sulfonation of aliphatic compounds.

Synthesis of Ethanedisulfonic Acid

Several laboratory-scale methods for the synthesis of 1,2-ethanedisulfonic acid have been reported. A common approach involves the reaction of a two-carbon precursor with a sulfonating agent.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of 1,2-ethanedisulfonic acid.

Experimental Protocol: Synthesis of 1,2-Ethanedisulfonic Acid from Ethanolamine

This protocol is based on descriptions of the high-temperature reaction of ethanolamine with sulfuric acid.[3]

Objective: To synthesize 1,2-ethanedisulfonic acid.

Materials:

- Ethanolamine
- Concentrated sulfuric acid (H₂SO₄)

- High-pressure reaction vessel (autoclave)
- Heating mantle with temperature controller
- Standard laboratory glassware for purification

Procedure:

- Carefully add ethanolamine to a high-pressure reaction vessel.
- Slowly and with caution, add an excess of concentrated sulfuric acid to the vessel. The reaction is highly exothermic.
- Seal the reaction vessel according to the manufacturer's instructions.
- Heat the mixture to a temperature between 200°C and 250°C.
- Maintain this temperature under elevated pressure for a period of 12 to 24 hours to ensure complete conversion.
- After the reaction period, allow the vessel to cool completely to room temperature before opening.
- The crude product is then purified. A common method is recrystallization from hot acetic acid, potentially with the addition of acetic anhydride to remove any residual water.^[3]
- Filter the resulting crystals and dry under vacuum to yield the final product.

Safety Precautions: This reaction involves highly corrosive materials, high temperatures, and high pressures. It must be conducted in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. A blast shield is highly recommended.

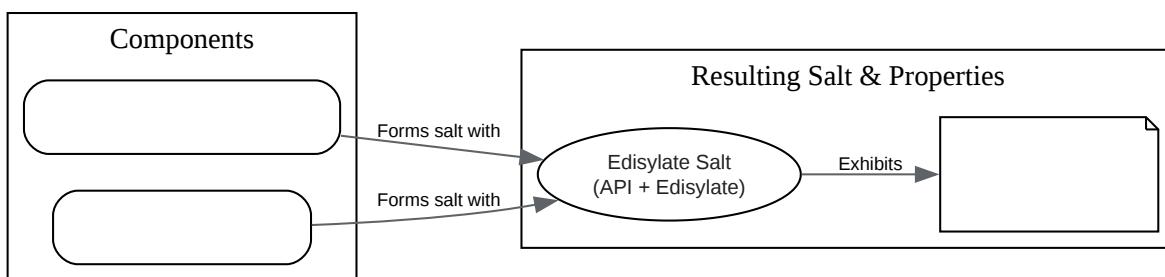
Analytical Characterization

The characterization of ethanedisulfonic acid and its salts typically involves standard analytical techniques to confirm its structure and purity.

Table 2: Analytical Data for 1,2-Ethanedisulfonic Acid and its Disodium Salt

Analysis Type	Compound	Key Observations	Reference(s)
¹ H NMR	1,2-Ethanedisulfonic acid, disodium salt	A single peak corresponding to the equivalent protons on the ethane backbone.	SpectraBase, ChemicalBook
¹³ C NMR	1,2-Ethanedisulfonic acid, disodium salt	A single peak for the two equivalent carbon atoms.	SpectraBase
FT-IR	1,2-Ethanedisulfonic acid dihydrate	Vibrations for S=O stretching of the sulfonic acid group are expected around 1050 cm ⁻¹ .	Benchchem
Elemental Analysis	1,2-Ethanedisulfonic acid dihydrate	Confirms the stoichiometric formula C ₂ H ₆ O ₆ S ₂ ·2H ₂ O.	Benchchem

Applications in Drug Development


While direct therapeutic applications of **ethionic acid** or ethanedisulfonic acid are not prominent, ethanedisulfonic acid plays a significant role in pharmaceutical formulation as a counter-ion.

Edisylate Salts

When a basic active pharmaceutical ingredient (API) is combined with the acidic ethanedisulfonic acid, the resulting salt is known as an "edisylate".^[4] The formation of pharmaceutical salts is a common strategy in drug development to improve the physicochemical properties of a drug, such as solubility, stability, and dissolution rate, without altering the core pharmacophore.^{[5][6]}

Benefits of Salt Formation:

- Enhanced Solubility: Converting a poorly soluble API into a salt can significantly increase its aqueous solubility, which is often a prerequisite for good bioavailability.[6]
- Improved Stability: Salt forms can be more chemically stable and have higher melting points than the free base, which is advantageous for manufacturing and shelf-life.[6][7]
- Modified Pharmacokinetics: The choice of counter-ion can influence the dissolution rate of a drug, thereby modulating its absorption and pharmacokinetic profile.[5]

[Click to download full resolution via product page](#)

Caption: The formation of an edisylate salt from an API and ethanedisulfonic acid.

Example: Prochlorperazine Edisylate

Prochlorperazine edisylate is the salt form of the drug prochlorperazine, a phenothiazine derivative used for its antipsychotic and antiemetic properties.[8][9] The use of the edisylate salt allows for the formulation of this compound for clinical use. Prochlorperazine works by blocking dopamine receptors in the brain, which helps to alleviate symptoms of psychosis and control nausea and vomiting.[9]

Conclusion

Ethionic acid is a simple organosulfur compound containing both a sulfonic acid and a sulfate group. However, there is a notable lack of detailed scientific literature regarding its synthesis, properties, and applications. In contrast, the closely related ethanedisulfonic acid is a well-characterized compound. It serves as a valuable model for small aliphatic disulfonic acids and has a clear and important application in the pharmaceutical industry. Its use as a counter-ion to

form edisylate salts demonstrates a key strategy in drug development for optimizing the physicochemical properties of active pharmaceutical ingredients. Further research into **ethionic acid** and other simple organosulfur compounds could reveal novel properties and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jmchemsci.com [jmchemsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 1,2-Ethanedisulfonic Acid Dihydrate | 5982-56-9 [smolecule.com]
- 4. 1,2-Ethanedisulfonic Acid Dihydrate | 5982-56-9 | Benchchem [benchchem.com]
- 5. bjcardio.co.uk [bjcardio.co.uk]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abbviecontractmfg.com [abbviecontractmfg.com]
- 8. Buy Prochlorperazine edisylate | 1257-78-9 [smolecule.com]
- 9. Prochlorperazine Edisylate | C22H30ClN3O6S3 | CID 91499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethionic Acid and Related Organosulfur Compounds: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12736765#ethionic-acid-as-an-organosulfur-compound>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com